molecular formula C5H5NO4 B3148508 Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate CAS No. 64843-33-0

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Cat. No.: B3148508
CAS No.: 64843-33-0
M. Wt: 143.1 g/mol
InChI Key: RLCRRVGYLZETJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Oxazole derivatives are recognized as privileged structures in medicinal chemistry, serving as key intermediates for the synthesis of new chemical entities . They are frequently explored for their wide spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties, making them valuable scaffolds in drug discovery efforts . As a functionalized oxazole, this compound is suited for use as a building block in organic synthesis and heterocyclic chemistry. Researchers can utilize it to develop novel compounds for screening against various biological targets. Always consult the Safety Datasheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-3H-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-5(8)10-3/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRRVGYLZETJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Methyl 2 Oxo 3h 1,3 Oxazole 5 Carboxylate

Electronic Structure and Reactivity Profiles of the Oxazole (B20620) Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.govelte.hu These heteroatoms, with their differing electronegativities, significantly influence the electronic distribution within the ring. The nitrogen atom acts as a pyridine-type base, while the oxygen atom imparts furan-like characteristics. acs.org In the specific case of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, the presence of an exocyclic oxygen at the C2 position and a methyl carboxylate group at the C5 position further modifies the ring's electronic landscape and aromaticity. The C2-oxo group establishes an oxazolone (B7731731) system, which fundamentally alters the ring's reactivity compared to a simple oxazole.

For unsubstituted oxazole rings, the general order of reactivity for electrophilic substitution is C5 > C4 > C2, with the attack preferentially occurring at the C5 position. organic-chemistry.org Conversely, the electron-deficient nature of the ring makes nucleophilic substitution difficult, but when it does occur, the preferred site of attack is the C2 position, followed by C4 and C5. organic-chemistry.orgmdpi.com The acidity of the ring protons follows the order C2 > C5 > C4, making the C2 proton the most likely to be removed by a strong base.

In this compound, this general pattern is significantly altered by the substituents:

Electrophilic Attack: The C5 position is already substituted with a carboxylate group. Furthermore, the oxazolone ring is generally electron-poor, making it less susceptible to electrophilic attack unless activated by strong electron-donating groups. organic-chemistry.org The most likely site for any potential electrophilic interaction would be the C4 position, the only unsubstituted carbon on the ring.

Nucleophilic Attack: The C2 position is part of a carbonyl group within the cyclic amide structure. This carbonyl carbon is highly electrophilic and represents the primary site for nucleophilic attack. Such an attack often leads to the cleavage and opening of the oxazolone ring rather than a simple substitution. acs.org The C4 position, while less electrophilic than C2, could also be a target for certain nucleophiles.

Table 1: Predicted Reactivity at Ring Positions of this compound

Ring Position Type of Attack Rationale
C2 (Carbonyl) Nucleophilic Highly electrophilic carbonyl carbon; attack typically leads to ring-opening. acs.org
N3 Deprotonation The amide proton (N-H) is the most acidic proton in the molecule.
C4 Electrophilic The only unsubstituted carbon, but the ring is electron-deficient. organic-chemistry.org
C5 Substituted Blocked by the methyl carboxylate group.

The carbonyl group at the C2 position of this compound is part of a lactam (cyclic amide) structure. Amide carbonyls are generally less reactive towards nucleophiles than ketones or aldehydes because the nitrogen lone pair can donate electron density into the carbonyl group through resonance, reducing its electrophilicity.

However, the oxazolone ring is susceptible to ring-opening reactions initiated by nucleophilic attack at this C2 carbonyl. Several factors contribute to this reactivity:

Ring Strain: The five-membered ring has some degree of inherent strain, which is released upon ring opening.

Inductive Effects: The adjacent electronegative oxygen atom (O1) in the ring inductively withdraws electron density, partially counteracting the resonance donation from the nitrogen and enhancing the electrophilicity of the C2 carbon.

Leaving Group: The ring-opening process is often facilitated by the formation of a stable intermediate.

Reactions with various nucleophiles, such as primary amines, can lead to the cleavage of the amide bond. For example, the reaction of 5-oxazolones with primary aryl amines results in ring opening to form new acyclic benzamide (B126) derivatives. This process involves the nucleophilic addition of the amine to the C2 carbonyl, followed by the breaking of the C2-O1 bond to open the ring.

Regioselectivity in substitution reactions on the oxazole core is heavily influenced by the directing effects of the existing substituents. For this compound, the primary sites for reaction are the N-H proton and the C4 position.

Deprotonation: The most acidic proton is the one attached to the N3 nitrogen of the amide group. Reaction with a strong base, such as butyl lithium (BuLi) or lithium diisopropylamide (LDA), would preferentially deprotonate the nitrogen, forming an amide anion. This anion could then react with various electrophiles.

Substitution at C4: While electrophilic substitution is generally difficult on the electron-poor ring, reactions at the C4 position are conceivable under specific conditions. The regioselectivity would be dictated by the electronic directing effects of the adjacent oxo and carboxylate groups.

Metalation: Directed ortho-metalation is a powerful tool for functionalizing heterocycles. In related oxazole systems, deprotonation can be directed to a specific site by a coordinating group. For the target molecule, after N-deprotonation, it might be possible to achieve selective deprotonation at C4 under carefully controlled conditions, although this would be challenging.

Generally, nucleophilic attacks that lead to ring cleavage at C2 are the most common reaction pathway, rather than substitution at the ring carbons. acs.org

Ring Transformations and Rearrangement Reactions

The oxazole ring, particularly in its activated oxazolone form, can undergo a variety of transformations and rearrangements, often induced by heat or light, leading to the formation of different heterocyclic structures.

The conversion of a five-membered oxazole ring into a seven-membered diazepine (B8756704) is a complex transformation. While direct ring expansion of a simple oxazolone to a diazepine is not widely reported, plausible mechanisms can be proposed based on analogous heterocyclic transformations. organic-chemistry.org One potential pathway involves the reaction with a binucleophile, such as hydrazine (B178648) or its derivatives.

A hypothetical reaction sequence could be:

Nucleophilic Attack: Hydrazine attacks the electrophilic C2 carbonyl carbon of the oxazolone ring.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C2-O1 bond. This opens the ring to form a linear acylhydrazide intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then attacks the ester carbonyl at the C5 position (or a derivative thereof), initiating a second cyclization.

Dehydration/Condensation: Elimination of water or methanol (B129727) would lead to the formation of a seven-membered diazepine or diazepinone ring system.

This type of ring transformation, where a heterocycle is opened by a nucleophile and then re-closed into a larger ring, is a known strategy in heterocyclic chemistry. organic-chemistry.org For example, syntheses of 1,4-diazepines and 1,5-benzodiazepines have been achieved through the condensation of various precursors. acs.org

Oxazole systems exhibit rich photochemical reactivity. Upon irradiation with UV light, they can undergo various transformations, including isomerizations and ring-cleavage reactions. organic-chemistry.org

Photoisomerization to Isoxazoles: One of the fundamental photochemical reactions is the transposition of ring atoms. Oxazoles can rearrange to form isoxazoles, often proceeding through highly reactive intermediates. The process is sometimes reversible, with isoxazoles also converting to oxazoles under photochemical conditions. This transformation is believed to involve the formation of an acyl-stabilized azirine intermediate.

Photo-oxidation: In the presence of oxygen and a sensitizer, oxazoles can undergo photo-oxidation. For example, irradiation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid leads to oxidation products. organic-chemistry.org

Diels-Alder Reactions: While not strictly a photochemical reaction, the diene-like character of the oxazole ring allows it to participate in Diels-Alder cycloadditions with various dienophiles, which can be a route to synthesizing pyridine (B92270) derivatives. mdpi.com

Intramolecular Charge Transfer: Studies on some substituted oxazoles have shown that upon photoexcitation, they can exhibit intramolecular charge transfer (ICT) properties, where electron density shifts from an electron-donating part of the molecule to an electron-accepting part. This property is highly dependent on the substituents and the solvent polarity.

Table 2: Summary of Potential Photochemical Reactions of Oxazole Systems

Reaction Type Description Potential Intermediates
Ring Atom Transposition Isomerization of the oxazole ring to other five-membered heterocycles, such as isoxazoles. Acyl azirines, nitrile ylides
Photo-oxidation Ring cleavage and oxidation in the presence of light and oxygen. organic-chemistry.org Peroxide intermediates
Rearrangement Photochemical rearrangement of substituents around the ring (e.g., Cornforth rearrangement, though typically thermal). mdpi.com Valence isomers

Elucidation of Reaction Mechanisms and Intermediates

The formation of the oxazole ring in molecules like this compound is a subject of significant interest in synthetic chemistry. The specific substitution pattern, featuring a carbonyl group at the C-2 position and a carboxylate at C-5, dictates the plausible mechanistic pathways for its assembly. Understanding these mechanisms and the intermediates involved is crucial for optimizing reaction conditions and developing new synthetic routes.

Proposed Mechanistic Pathways for Oxazole Formation

While a definitive, universally accepted mechanism for the synthesis of every oxazole derivative is not established, several key pathways have been proposed and studied for the formation of the core oxazolone structure. These pathways often involve intramolecular cyclization of acyclic precursors.

One of the most prominent modern methods for synthesizing oxazolone rings involves the cyclization of N-alkynyl carbamates. sphinxsai.combiointerfaceresearch.com This reaction is often facilitated by a bimetallic catalytic system, such as Au/Pd. The proposed mechanism begins with the [Au]-catalyzed cycloisomerization of the N-alkynyl carbamate. This step forms a five-membered intermediate, which then enters a [Pd(0)]-catalyzed cycle. sphinxsai.com This subsequent cycle consists of three critical steps: oxidative addition, transmetalation, and reductive elimination, ultimately yielding the oxazolone product. sphinxsai.com

Another classical and widely studied route is the Erlenmeyer-Plochl reaction, which typically yields 4-alkylidene-5(4H)-oxazolones. jddtonline.infoacs.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640). biointerfaceresearch.comjddtonline.info The acetic anhydride serves a dual role as both a dehydrating agent and a cyclizing agent. The mechanism proceeds through the formation of an azlactone intermediate, which is the 5(4H)-oxazolone ring. While this pathway traditionally leads to 5-oxo isomers, its principles of intramolecular cyclization of an activated amino acid derivative are fundamental to oxazolone chemistry.

A plausible, though less directly documented, pathway for the specific formation of a 2-oxo-1,3-oxazole-5-carboxylate structure could involve the cyclization of a suitably functionalized aminomalonate derivative. This hypothetical route would likely commence with the reaction of a methyl aminomalonate derivative with a phosgene (B1210022) equivalent (e.g., phosgene, diphosgene, or triphosgene). The initial step would be the N-acylation of the aminomalonate by the phosgene equivalent. This would be followed by an intramolecular cyclization, where a deprotonation at the α-carbon of the malonate initiates a nucleophilic attack to form the heterocyclic ring, followed by elimination of a leaving group to yield the final 2-oxo-oxazole structure.

The Robinson-Gabriel synthesis provides another fundamental pathway to the oxazole core, involving the cyclodehydration of α-acylamino ketones. wikipedia.org Dehydrating agents such as polyphosphoric acid or phosphorus oxychloride are typically employed to facilitate the ring closure. wikipedia.org The mechanism involves the acid-catalyzed cyclization of the keto-amide tautomer to form an oxazoline (B21484) intermediate, which then dehydrates to the aromatic oxazole. caltech.edu

Role of Catalysts and Reagents in Directing Reaction Outcomes

The outcome of oxazole and oxazolone synthesis is highly dependent on the choice of catalysts and reagents. These chemical agents can influence reaction rates, yields, and even the regioselectivity of the final product by stabilizing intermediates, activating substrates, or participating directly in the reaction mechanism.

Bimetallic Catalysts: In modern oxazolone synthesis from N-alkynyl carbamates, bimetallic systems like Au/Pd are pivotal. sphinxsai.combiointerfaceresearch.com The synergy between the two metals is crucial; the gold catalyst, [Au], facilitates the initial cycloisomerization to form a key five-membered intermediate, while the palladium catalyst, [Pd(0)], drives the subsequent cross-coupling cycle that leads to the final product. sphinxsai.com This "catalyzed catalysis" represents a sophisticated strategy for constructing the oxazolone ring. sphinxsai.com

Dehydrating and Cyclizing Agents: Classical methods for oxazole synthesis heavily rely on powerful dehydrating agents to promote intramolecular cyclization. In the Erlenmeyer-Plochl and Robinson-Gabriel syntheses, reagents like acetic anhydride, polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) are commonly used. biointerfaceresearch.comwikipedia.org Acetic anhydride, for instance, activates the carboxylic acid group of an N-acyl amino acid, enabling the subsequent ring closure. biointerfaceresearch.com The choice of agent can impact yield; for example, using polyphosphoric acid in the Robinson-Gabriel synthesis can lead to higher yields compared to other dehydrating agents. jddtonline.info

Bases: Various bases play critical roles in oxazole synthesis, acting as catalysts or stoichiometric reagents. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, particularly for acylation reactions, which are often necessary to prepare the cyclization precursors. researchgate.net Its utility is highlighted in reactions where the nucleophilicity of an amine is reduced due to electronic effects from the substrate. researchgate.net Other bases, such as N,N-diisopropylethylamine (DIEA) and potassium phosphate (B84403) (K₃PO₄), are also employed to facilitate reactions, often by deprotonating a substrate to generate a reactive nucleophile or by neutralizing acidic byproducts. acs.orgresearchgate.net The choice of base and its strength can significantly influence the reaction rate. acs.org

Metal-Based Catalysts and Reagents: A variety of other metal-containing compounds are used to catalyze specific transformations in oxazole synthesis.

Lewis Acids: Catalysts like zinc oxide (ZnO) have been shown to be efficient in promoting the synthesis of 4-arylmethylidene-2-phenyl-5-(4H)-oxazolones. organic-chemistry.org

Copper and Silver Catalysts: Copper(II) and Silver(I) salts are employed in various oxidative cyclization reactions to form the oxazole ring. ijpsonline.com For example, silver-catalyzed oxidative decarboxylation-cyclization of α-oxo-carboxylates with isocyanides provides a route to substituted oxazoles. ijpsonline.com

Palladium Catalysts: Beyond the bimetallic systems, palladium catalysts are instrumental in cross-coupling reactions to functionalize pre-existing oxazole rings, directing substitution to specific positions.

The interplay between the substrate, catalyst, and reaction conditions is a delicate balance that chemists manipulate to achieve the desired oxazole structure.

Catalyst/Reagent TypeSpecific ExamplesRole in ReactionRelevant Synthesis
Bimetallic Catalysts AuCl(PMe₃)/AgOTf-Pd(0)Synergistic catalysis: Au(I) for cycloisomerization, Pd(0) for cross-coupling cycle. sphinxsai.combiointerfaceresearch.comSynthesis of oxazolones from N-alkynyl carbamates. sphinxsai.combiointerfaceresearch.com
Dehydrating Agents Acetic Anhydride, PPA, H₂SO₄Promotion of intramolecular cyclization and dehydration. biointerfaceresearch.comwikipedia.orgErlenmeyer-Plochl, Robinson-Gabriel. jddtonline.infowikipedia.org
Bases DMAP, DIEA, K₃PO₄Nucleophilic catalysis (acylation), deprotonation, acid scavenging. acs.orgresearchgate.netPreparation of cyclization precursors, initiation of condensation. acs.orgresearchgate.net
Lewis Acids ZnOActivation of carbonyl groups for condensation. organic-chemistry.orgSynthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. organic-chemistry.org
Oxidative Catalysts Ag₂CO₃, Cu(OTf)₂Facilitation of oxidative cyclization and decarboxylation-cyclization reactions. ijpsonline.comSynthesis from α-oxo-carboxylates, α-diazoketones. ijpsonline.com

Derivatives and Functionalization Strategies of Methyl 2 Oxo 3h 1,3 Oxazole 5 Carboxylate

Design and Synthesis of Diverse Oxazole (B20620) Carboxylate Derivatives

The synthesis of oxazole carboxylate derivatives is a subject of extensive research, with numerous methods developed to access these valuable compounds. researchgate.net These strategies range from classical condensation reactions to modern metal-mediated cross-couplings, providing chemists with a robust toolbox for creating molecular diversity.

One common approach involves the cyclization of precursors that already contain the necessary atoms for the heterocyclic ring. For example, Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be synthesized by refluxing an appropriate α-amino ketone derivative with urea (B33335) in ethanol. caltech.edu This amino-oxazole can then be further functionalized, such as through Boc-protection of the amino group, which is crucial for subsequent synthetic manipulations like peptide coupling. caltech.edu The use of 4-(dimethylamino)pyridine (DMAP) is often necessary for acylations due to the poor nucleophilicity of the aryl amine. caltech.edu

The table below details a representative synthesis of a functionalized 1,3-oxazole-5-carboxylate derivative. caltech.edu

StepReactantsReagents/ConditionsProductYield
1. CyclizationEthyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate precursor, UreaEthanol, RefluxMethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate67%
2. ProtectionMethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateBoc anhydride (B1165640), DIEA, DMAP, DMF, 40°CMethyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate-
3. SaponificationMethyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate1N NaOH, MeOH, 35°C2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylic acid93%

Data sourced from a study on heterocycle synthesis. caltech.edu

Direct arylation methods have also been developed, enabling the regioselective functionalization of the oxazole ring at both the C-2 and C-5 positions with a wide range of aryl halides and triflates. organic-chemistry.org The choice of phosphine (B1218219) ligand and solvent polarity dictates the site of arylation. organic-chemistry.org

Impact of Substituents on Electronic Properties and Reactivity

The electronic nature of the oxazole ring is significantly influenced by the substituents attached to it. tandfonline.comresearchgate.net The oxazole ring itself is composed of sp2 hybridized, planar atoms with six non-bonding electrons. tandfonline.com However, the high electronegativity of the ring's oxygen atom leads to less effective delocalization compared to other aromatic systems. tandfonline.comresearchgate.net This inherent electronic feature governs the ring's reactivity.

The reactivity of the oxazole ring towards electrophilic and nucleophilic attack is highly dependent on its substitution pattern:

Electrophilic Substitution : The oxazole ring is generally susceptible to electrophilic attack, primarily at the C-5 position. tandfonline.comprinceton.edu The presence of electron-donating groups (EDGs) on the ring enhances its reactivity towards electrophiles. tandfonline.com For instance, in syntheses starting from aromatic carboxylic acids, those bearing EDGs react faster to form the corresponding oxazole products. jsynthchem.com

Nucleophilic Substitution : Nucleophilic substitution reactions on the oxazole ring are less common. tandfonline.com They typically require the presence of a good leaving group, such as a halogen. The general order of reactivity for halogen substitution is C-2 >> C-4 > C-5. tandfonline.com

The table below summarizes the influence of substituent electronic effects on the reactivity of the oxazole ring.

Substituent TypePositionEffect on Reactivity
Electron-Donating Group (EDG)AnyActivates the ring towards electrophilic attack, especially at C-5. tandfonline.com
Electron-Withdrawing Group (EWG)AnyDeactivates the ring towards electrophilic attack.
HalogenC-2, C-4, C-5Enables nucleophilic substitution, with reactivity C-2 > C-4 > C-5. tandfonline.com

Theoretical studies using ab initio and Density Functional Theory (DFT) calculations have been employed to further understand the relationship between substitution patterns and the geometric and electronic structures of oxazole derivatives. researchgate.net

Utilization as Key Building Blocks in Advanced Organic Synthesis

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate and its derivatives are highly prized as versatile building blocks in organic synthesis. lifechemicals.comnih.gov Their value stems from the stable heterocyclic core combined with functional handles (like the ester group) that allow for a wide range of chemical transformations. chemscene.com They serve as precursors for a multitude of more complex molecules, including natural products, pharmaceuticals, and advanced materials. lifechemicals.comtandfonline.com

The oxazole carboxylate framework is an excellent starting point for synthesizing other complex heterocyclic systems. tandfonline.comnih.gov The inherent reactivity of the oxazole ring and its substituents can be harnessed to construct new rings. For instance, intermediates derived from oxazole carboxylates can be converted into other azoles. nih.gov

A key example involves the conversion of a methyl 2-(benzo[d]oxazol-2-ylthio)acetate intermediate into its corresponding acid hydrazide. nih.gov This hydrazide is a versatile precursor that can be cyclized under different conditions to yield distinct heterocyclic systems:

Base-catalyzed cyclization of its thiosemicarbazide (B42300) derivatives affords 1,2,4-triazoles. nih.gov

Acid-catalyzed cyclization yields 1,3,4-thiadiazoles. nih.gov

Furthermore, oxazole-containing amino acids are used as building blocks in the synthesis of complex heterocyclic peptides. nih.gov The total synthesis of many marine natural products, which often feature intricate structures, relies on the elaboration of simpler oxazole building blocks like ethyl-1,3-oxazole-4-carboxylate. nio.res.in

Oxazole derivatives serve as key components in the assembly of polycyclic and fused ring systems. A classic and powerful method for this is the Diels-Alder reaction, where oxazoles can function as azadienes. lifechemicals.com This cycloaddition reaction provides a direct route to six-membered nitrogen-containing rings fused to the original oxazole system, which can then be further transformed.

The synthesis of complex natural products often showcases the integration of oxazoles into larger polycyclic frameworks. In the synthesis of the marine natural product ileabethoxazole, a dienone intermediate is formed via an iron-mediated carbocyclization. nio.res.in Subsequent cyclization and aromatization of this intermediate, which contains an oxazole moiety, leads to the formation of a more complex, fused enone system, demonstrating the role of the oxazole as an integral structural unit in the construction of a polycyclic molecule. nio.res.in

Structure-Reactivity Relationships in Oxazole Derivative Libraries

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a fundamental goal in chemistry. tandfonline.com The systematic synthesis of libraries of oxazole derivatives allows for the detailed exploration of these structure-reactivity relationships (SRR). tandfonline.comnih.gov

By creating a series of analogues with varied substituents at different positions (C-2, C-4, C-5) of the oxazole carboxylate core, researchers can systematically probe the effects of steric and electronic properties on a given reaction or interaction. tandfonline.com For example, libraries of compounds can be screened to identify how different functional groups influence the rate of a reaction or the binding affinity to a biological target. nih.gov

The establishment of these relationships is critically dependent on unambiguous structural characterization of each compound in the library. nih.gov Techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction are essential for confirming the precise structure and regiochemistry of the synthesized derivatives. nih.gov Insights from these studies are invaluable for designing new molecules with tailored properties, whether for use as catalysts, advanced materials, or therapeutic agents. tandfonline.comnih.gov

Advanced Characterization Methodologies in Oxazole Chemistry

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the structure of novel compounds. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can provide complementary pieces of information regarding a molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For oxazole (B20620) derivatives, the chemical shifts of the ring protons are characteristic. The parent oxazole compound displays resonances between 7.00 and 8.00 ppm, with substituent effects causing shifts of up to 1 ppm thepharmajournal.com. For instance, in a series of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides, the proton on the oxazole ring (H-2) typically appears as a singlet at a downfield chemical shift, for example, at δ = 8.32 ppm biointerfaceresearch.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the oxazole ring are distinctive. For example, the ¹³C NMR spectrum of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, an isomer of the oxazole class, showed characteristic signals for the oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm beilstein-journals.orgbeilstein-journals.org. In N-acyl-α-amino ketones, which can be precursors to oxazoles, the carbon signal for C-2 of the subsequent oxazole ring appears around δ = 157-158 ppm, providing a clear indication of ring formation mdpi.com.

¹⁵N NMR is particularly useful for nitrogen-containing heterocycles like oxazoles, providing direct insight into the electronic environment of the nitrogen atoms. For example, the ¹⁵N NMR spectrum of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate exhibited a characteristic resonance for the oxazole nitrogen atom at δ −3.1 ppm beilstein-journals.orgbeilstein-journals.org. Specific labeling with ¹⁵N can be used to unambiguously confirm the structure of regioisomeric oxazoles through the observation of ¹H,¹⁵N and ¹³C,¹⁵N coupling constants nih.gov.

¹⁹F NMR is utilized when fluorine atoms are present in the molecule, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the electronic environment.

Table 1: Example ¹H and ¹³C NMR Data for Substituted Oxazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-Chloro-2-methyl-N-methyl-4-(1,3-oxazol-5-yl)-1-propyl-1H-pyrrole-3-carboxamide 8.32 (s, 1H, oxazole-CH), 7.16 (s, 1H, oxazole-CH) 150.4 (oxazole-CH), 122.8 (oxazole-CH) biointerfaceresearch.com
1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide 8.33 (s, 1H, oxazole-CH), 7.47 (s, 1H, oxazole-CH) 151.3 (oxazole-CH), 123.3 (oxazole-CH) biointerfaceresearch.com

This interactive table provides illustrative NMR data for related oxazole structures.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. HRMS has been used to confirm the elemental composition of various novel pyrazoly 1,3,4-oxadiazole derivatives and regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates nih.govnih.gov.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is often unique to a particular compound and can serve as a "molecular fingerprint," aiding in structural elucidation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique suitable for analyzing large, non-volatile, or thermally labile molecules, though it is less commonly applied to small molecules like the target compound unless they are part of a larger assembly.

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For example, various substituted pyrimidine-5-carboxylates, which share structural similarities with oxazoles, show clear molecular ion peaks in their mass spectra rsc.org.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For a compound like Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, key IR absorptions would be expected for the carbonyl (C=O) groups of the ester and the oxazolone (B7731731) ring, as well as C-O and C=N stretching vibrations. The IR spectrum of the parent oxazole shows characteristic absorbances for ring stretching at 1537, 1498, and 1326 cm⁻¹ thepharmajournal.com. Carboxylate functional groups, present in the ester moiety, typically show two strong and characteristic asymmetric and symmetric stretching peaks between 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively spectroscopyonline.com. IR spectroscopy has been effectively used to distinguish between isomeric oxazole and isoxazole structures based on their unique vibrational fingerprints uc.pt.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The λmax of oxazoles is highly dependent on the substitution pattern thepharmajournal.com. For example, in a series of new N-acyl-α-amino ketones and 1,3-oxazoles, the UV-Vis spectra showed characteristic B bands in the range of 241.0–252.0 nm mdpi.com. The presence of the 1,3-oxazole chromophore can lead to additional absorption bands at longer wavelengths, for instance, around 334-337 nm nih.gov.

Table 2: Example Spectroscopic Data for Oxazole Derivatives

Compound Class Technique Characteristic Absorption Reference
Oxazole Ring IR 1537, 1498, 1326 cm⁻¹ (ring stretch) thepharmajournal.com
1,3-Oxazoles UV-Vis λmax = 241.0–252.0 nm (B band) mdpi.com

This interactive table summarizes key spectroscopic absorptions for functional groups relevant to oxazole chemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and conformational details.

This technique has been widely applied to oxazole and isoxazole derivatives to unambiguously confirm their structures. For example, the X-ray crystal structure of an oxazole derivative provided selected bond lengths such as O1-C2 (1.350 Å), C2-N3 (1.292 Å), and N3-C4 (1.379 Å), confirming the heterocyclic ring's geometry researchgate.net. Similarly, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate revealed an almost planar molecule with a short N1-C1 bond [1.293 (2) Å], characteristic of a double bond nih.gov. In another study, the X-ray structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate was used to definitively support the structural analysis of regioisomeric products beilstein-journals.orgbeilstein-journals.org. This method provides incontrovertible proof of a compound's constitution and stereochemistry.

Chromatographic Techniques for Separation and Purification in Research Scale

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of a target compound like this compound, purification is a critical step to isolate the product from starting materials, by-products, and catalysts.

Flash Column Chromatography is a commonly used purification technique in synthetic chemistry. It utilizes a stationary phase (often silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. This method is frequently mentioned for the purification of various oxazole derivatives researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for both analytical and preparative-scale separations. Chiral HPLC, using a chiral stationary phase, is essential for separating enantiomers of chiral oxazole derivatives beilstein-journals.orgnih.gov.

Supercritical Fluid Chromatography (SFC) is a greener alternative to liquid chromatography that uses a supercritical fluid (often CO₂) as the mobile phase. It has been successfully employed for the small-scale preparative enantioseparation of original 3-carboxamido-5-aryl isoxazole molecules nih.gov.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and has been used for the determination of trace amounts of oxazole and other impurities in industrial acrylonitrile researchgate.net.

These techniques are vital for obtaining pure samples of oxazole compounds, which is a prerequisite for accurate characterization and further research applications. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on Methyl 2 Oxo 3h 1,3 Oxazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate. These methods provide a robust framework for understanding its intrinsic stability and electronic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of oxazole (B20620) derivatives. While specific studies focusing solely on this compound are limited, the methodologies are well-established from research on analogous compounds. DFT calculations, particularly using the B3LYP functional with a 6-311G++(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate electronic properties. irjweb.comresearchgate.net

These calculations provide key data on the molecule's thermodynamics, such as the heat of formation, which is compared across different computational methods like AM1, PM3, and ab initio calculations to assess accuracy. dtic.mil For related benzoxazolone systems, DFT has been used to determine structural parameters and energetics, both in the gas phase and in various solvents using continuum models like CPCM. researchgate.net The choice of functional and basis set is critical, with various levels of theory being benchmarked to provide results that correlate well with experimental data. researchgate.netdtic.mil

Table 1: Representative Electronic Properties Calculated for Oxazole Derivatives Using DFT (Note: This table is illustrative, based on typical values for related heterocyclic compounds as specific data for the title compound is not widely published.)

PropertyCalculated ValueMethod/Basis SetSource Reference for Methodology
Total EnergyVariesB3LYP/6-311+G(d,p) researchgate.net
Heat of Formation (ΔH_f)VariesAM1, PM3, 6-31G* dtic.mil
Dipole Moment~5.4 DebyeAM1 acs.org
HOMO Energy~-5.65 eVB3LYP/6-31G irjweb.com
LUMO Energy~-0.81 eVB3LYP/6-31G irjweb.com
Energy Gap (ΔE)~4.84 eVB3LYP/6-31G irjweb.com

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides critical information about the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. irjweb.com A larger energy gap implies higher stability and lower reactivity.

For similar oxazole systems, the HOMO-LUMO energy gap has been calculated to be around 4.84 eV, which reflects the chemical reactivity of the molecule. irjweb.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. The distribution of electron density across the oxazole ring and its substituents governs the intermolecular interactions and the molecule's binding capabilities. irjweb.com

Conformational Analysis and Tautomerism Investigations

The three-dimensional structure and potential isomeric forms of this compound are explored through conformational analysis and tautomerism studies.

Theoretical studies on very similar compounds, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, have identified multiple low-energy conformers using DFT calculations. nih.gov These conformers typically arise from the rotation of the ester group relative to the oxazole ring. For the title compound, the primary conformational flexibility would involve the rotation around the C5-C(O)OMe single bond. Computational models can predict the relative energies of these conformers, identifying the most stable structures. For instance, calculations on a related 2-carboxylate oxazole identified two main conformers where the ester group is in an s-cis configuration, with one being more stable by approximately 3.0 kJ mol⁻¹ in the gas phase. nih.gov Higher energy s-trans conformers were also predicted but are less likely to be populated at room temperature. nih.gov

Tautomerism is another critical aspect. The specified "2-oxo-3H" form is a lactam structure. It can potentially exist in equilibrium with its tautomeric aromatic form, 2-hydroxy-1,3-oxazole-5-carboxylate (a lactim). Theoretical studies on related hydroxy-isoxazoles have shown that while the hydroxy (enol) form may be more stable in the gas phase, the oxo (keto) form can be favored in solution. mdpi.com Quantum chemical calculations are essential to determine the relative free energies of these tautomers and predict the equilibrium constant in different environments.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction mechanisms involving the oxazolone (B7731731) ring. Oxazolones are known intermediates in various chemical transformations, including peptide synthesis and cycloaddition reactions. nih.govsphinxsai.com

Reaction pathway modeling involves mapping the potential energy surface for a given reaction. This allows for the identification of intermediates and, crucially, the characterization of transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. For example, the mechanism of oxazole formation from 2-acyl-3-alkyl-2H-azirines was investigated computationally, identifying a ketenimine intermediate and its associated transition state. organic-chemistry.org Similarly, DFT calculations are widely used to clarify the mechanisms of 1,3-dipolar cycloaddition reactions, a class of reactions that oxazoles can participate in. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, providing mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological macromolecule.

In a typical MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion. This allows for the observation of conformational changes, such as the rotation of the methyl carboxylate group, and the formation and breaking of intermolecular hydrogen bonds. Studies on other oxazole-containing molecules, like the dye YOPRO, have used MD simulations to understand how their rotational motion is constrained in different environments, such as in water versus when intercalated in DNA. nih.gov Similar simulations on oxadiazole and oxazinethione derivatives have been used to assess the stability of their complexes with proteins by analyzing parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over simulation times of up to 100 nanoseconds. nih.govmdpi.com These analyses reveal the stability and compactness of the molecule and its complexes, which is crucial for applications in materials science and drug design. nih.govmdpi.com

Prediction of Spectroscopic Properties from Computational Models

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com Studies on benzoisoxazole and other oxazole derivatives have shown a high degree of correlation between calculated and experimental NMR signals (e.g., R² values of 0.9769 for ¹H and 0.9972 for ¹³C), confirming the accuracy of the computational models. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Similarly, vibrational spectra (Infrared and Raman) can be calculated. The computed vibrational frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. researchgate.net This has been successfully applied to assign the complex vibrational spectra of matrix-isolated conformers of a methyl oxazole carboxylate derivative. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Heterocyclic Moiety (Note: This table is a representative example based on correlations found for related structures, as specific experimental and calculated data for the title compound is not readily available. Data is hypothetical.)

AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Source Reference for Methodology
C2 (C=O)165.7165.9 researchgate.netresearchgate.net
C4 (CH)108.3108.5 beilstein-journals.orgnih.gov
C5179.5179.7 nih.gov
OMe (CH₃)52.552.7 researchgate.net
Ring CH8.468.48 beilstein-journals.orgnih.gov

Applications in Medicinal Chemistry Research As Precursors and Scaffolds

Role of Oxazole (B20620) Scaffolds as Privileged Structures in Drug Discovery

Oxazole-based molecules are recognized as a significant heterocyclic nucleus in medicinal chemistry due to their structural and chemical diversity. nih.govmdpi.com This diversity allows them to serve as a central scaffold for creating libraries of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The inherent stability and synthetic accessibility of the oxazole ring further enhance its status as a prime skeleton for the rational design of new potential therapeutic agents. nih.govmdpi.comnih.gov The 2-aminooxazole moiety, in particular, has been identified as a novel privileged scaffold in antitubercular medicinal chemistry, demonstrating its potential in addressing infectious diseases. nih.gov

Chemical Design and Synthesis of Oxazole-Based Ligands and Inhibitors

The design of oxazole-based ligands and inhibitors is a strategic process aimed at creating molecules with high affinity and selectivity for specific biological targets. This process often begins with a known active compound or a computationally designed model, which is then synthetically modified to enhance its therapeutic properties. A wide variety of oxazole-containing compounds have been developed as clinical drugs or candidates for treating diverse diseases. nih.govmdpi.com

The synthesis of these designed molecules relies on a robust portfolio of chemical reactions. Numerous methods have been developed to construct the oxazole core and introduce various substituents. A novel series of 1,3-oxazole sulfonamides were designed and synthesized as potential tubulin polymerization inhibitors, demonstrating a rational drug design strategy. nih.gov Similarly, oxazole-incorporated naphthyridine derivatives were designed and synthesized, showing potent anticancer activity. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, starting from simpler precursors. For example, a synthetic route to 1,3-oxazole sulfonamides began with the bromination of acetophenone, followed by a series of reactions to build the amide, cyclize it into the oxazole ring, and finally add the sulfonamide group. nih.gov

Synthetic Method Description Starting Materials (Examples) Product (Example)
Robinson-Gabriel Synthesis Cyclization and dehydration of an α-acylamino ketone. pharmaguideline.comα-acylamino ketone2,5-diaryloxazole pharmaguideline.com
Van Leusen Reaction A [3+2] cycloaddition reaction using tosylmethylisocyanide (TosMIC). nih.govmdpi.comAldehydes, TosMIC nih.govmdpi.com5-substituted oxazoles nih.govmdpi.com
Bredereck Reaction Reaction of α-haloketones with amides. ijpsonline.comα-haloketones, amides2,4-disubstituted oxazoles ijpsonline.com
Copper-Mediated Synthesis Copper-catalyzed oxidative cyclization. informahealthcare.comPrimary amines, acetoacetate derivativesSubstituted oxazoles informahealthcare.com
PIDA-Mediated Cyclization Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides. organic-chemistry.orgEnamidesFunctionalized oxazoles organic-chemistry.org

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. tandfonline.com For oxazole-based compounds, SAR studies involve the systematic chemical modification of the scaffold and its substituents to identify key structural features required for therapeutic efficacy and to optimize lead compounds. researchgate.netresearchgate.net

These studies have revealed that the nature and position of substituents on the oxazole ring are critical for determining the compound's pharmacological profile. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, modifications around the core structure led to the discovery of a potent neuropeptide S receptor antagonist. nih.gov Similarly, for a class of oxadiazole antibacterials, SAR evaluation of 72 analogs with modifications in different rings of the core structure established which substitutions were favored for activity against S. aureus. nih.gov In the development of novel 1,3-oxazole sulfonamides as anticancer agents, it was found that compounds containing a halogenated aniline derivative were the most active. nih.gov The replacement of an oxazole ring with a thiazole in disorazole C1 analogues was part of an SAR study to understand the influence of the heterocyclic moiety on cytotoxic activity. nih.gov These examples underscore the power of chemical modification in refining the biological activity of oxazole-based compounds.

Development of Novel Synthetic Routes to Access Medically Relevant Oxazole Precursors

The increasing importance of oxazoles in medicine has driven the development of new and efficient synthetic methods to access these core structures and their precursors. tandfonline.comnih.gov While classical methods like the Robinson-Gabriel and Bredereck syntheses are still employed, significant research has focused on creating more versatile, high-yielding, and environmentally friendly routes. pharmaguideline.comijpsonline.com

Modern synthetic approaches often utilize advanced chemical techniques and catalysts. The Van Leusen oxazole synthesis, which uses tosylmethylisocyanide (TosMIC), is considered one of the most suitable strategies for preparing medically relevant oxazole compounds. nih.govmdpi.com Recent advancements in this area include the use of microwave assistance, which can increase reaction efficiency and yield. nih.govmdpi.com Green chemistry approaches, such as using ionic liquids as reusable solvents, have also been successfully applied to oxazole synthesis. ijpsonline.comresearchgate.net Furthermore, metal-catalyzed reactions, including those using palladium, copper, or rhodium, have enabled the synthesis of highly substituted and complex oxazole derivatives through processes like direct arylation and one-pot coupling reactions. tandfonline.cominformahealthcare.comorganic-chemistry.org These novel routes provide medicinal chemists with powerful tools to efficiently generate diverse libraries of oxazole precursors for drug discovery programs. ijpsonline.commdpi.com

Novel Synthetic Approach Key Features Reference
Microwave-Assisted Synthesis Increased reaction rates, higher yields, broad substrate scope. nih.govmdpi.com
Ionic Liquid Media Green chemistry approach, reusable solvent, high yields. mdpi.comijpsonline.com
Palladium/Copper Catalysis Enables direct arylation for synthesizing 2,4-disubstituted oxazoles. tandfonline.comijpsonline.com
One-Pot Suzuki-Miyaura Coupling New approach for producing 2,4,5-trisubstituted oxazoles using a Nickel catalyst. tandfonline.com
Photoredox Catalysis Sustainable, transition-metal-free tandem oxidative cyclization. organic-chemistry.org

Computational Approaches in Medicinal Chemistry for Oxazole Systems (e.g., docking, virtual screening)

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to oxazole systems is widespread. Techniques like virtual screening and molecular docking allow researchers to rapidly evaluate large libraries of virtual compounds and predict their binding affinity to a specific biological target, thereby prioritizing molecules for synthesis and experimental testing. researchgate.netjcchems.com

Virtual screening of chemical libraries has been used to identify promising oxazole derivatives with potential activity against various targets. nih.govnih.gov For example, a virtual library of 140 million compounds was screened using 4D docking to discover ligands for a G-protein coupled receptor. nih.gov Following virtual screening, molecular docking is used to simulate the interaction between a ligand and its target protein at the atomic level. researchgate.netresearchgate.net This provides crucial information about the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comresearchgate.net Docking studies have been successfully employed for various oxazole-based systems, including anticancer agents targeting tubulin or specific kinases, and inhibitors of the SARS-CoV-2 main protease. nih.govmdpi.comnih.gov These computational methods, often combined with SAR data, facilitate a more rational approach to the design and optimization of potent and selective oxazole-based therapeutic agents. nih.gov

Based on a comprehensive search of scientific literature, there is insufficient specific research data available for the compound “Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided. The existing body of research focuses on the broader class of compounds known as oxazolones (or azlactones), which share the same core heterocyclic structure.

An article focusing solely on "this compound" would not be possible without significant speculation, which would violate the core requirements for scientific accuracy and reliance on verifiable research findings. The topics requested in the outline, such as emerging synthetic methodologies, future prospects in material science, and untapped reactivity profiles, presuppose a substantial amount of dedicated research into this specific molecule, which does not appear to be publicly available.

Therefore, the request to generate a detailed article focused exclusively on "this compound" cannot be fulfilled at this time. A detailed article could be written on the general chemistry of oxazolones, but this would not meet the explicit and strict instructions to focus solely on the specified compound.

Q & A

What synthetic methodologies are most effective for preparing Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus
The compound is typically synthesized via cyclization or functionalization of pre-oxazole precursors. For example, refluxing ethanol with urea or Boc-protected intermediates under acidic/basic conditions is a common strategy, achieving yields of 67–71% (as seen in analogous oxazole syntheses). Key steps include controlled temperature (e.g., 40°C overnight for Boc protection) and purification via vacuum filtration or solvent washing . Optimization involves adjusting stoichiometry (e.g., Boc anhydride excess), solvent polarity (DMF for solubility vs. ethyl acetate for extraction), and catalyst selection (e.g., DMAP for acylation).

How can researchers address discrepancies in spectroscopic data during structural characterization?

Advanced Research Focus
Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism, solvent effects, or impurities. For example, DMSO-d6 in NMR may cause peak broadening due to hydrogen bonding with the oxazole ring’s carbonyl group . Cross-validation with EI-MS (e.g., observed m/z 170.069 vs. calculated for C₇H₁₀N₂O₃) and 2D NMR techniques (COSY, HSQC) is critical. Crystallographic validation using SHELX software can resolve ambiguities by providing unambiguous bond-length and angle data .

What computational approaches are recommended for analyzing hydrogen bonding and conformational dynamics in oxazole derivatives?

Advanced Research Focus
Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding patterns in crystals, while density functional theory (DFT) calculates electronic effects on tautomeric stability . For conformational analysis, Cremer-Pople puckering parameters quantify ring non-planarity, with amplitude (q) and phase (φ) coordinates derived from crystallographic data . Molecular dynamics simulations can further probe solvent effects on ring puckering.

How does substitution at the oxazole 4-position influence biological activity, and what SAR trends are observed?

Advanced Research Focus
Substituents like methyl or cyclopropyl groups at the 4-position alter steric and electronic profiles, impacting bioactivity. For instance, cyclopropyl substitution in Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate enhances lipophilicity, potentially improving membrane permeability . Comparative SAR studies (e.g., replacing methyl with halogens or aryl groups) show that electron-withdrawing groups increase electrophilicity, affecting binding to targets like enzymes or receptors .

What challenges arise in crystallographic refinement of this compound using SHELX, and how are they mitigated?

Advanced Research Focus
Challenges include handling high-resolution twinned data and modeling disorder in flexible substituents. SHELXL’s robust least-squares refinement and TWIN/BASF commands help address twinning, while PART/SUMP restraints manage disordered atoms . For accurate hydrogen placement, riding models or neutron diffraction (where feasible) are employed. Validation tools like PLATON check for missed symmetry or voids .

How can researchers design experiments to probe the compound’s reactivity in heterocyclic ring transformations?

Basic Research Focus
Reactivity studies focus on ring-opening (e.g., hydrolysis under acidic/basic conditions) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). For example, saponification of the methyl ester with NaOH/MeOH yields carboxylic acid derivatives, monitored by TLC (Rf shifts) and confirmed via IR (loss of ester C=O stretch) . Kinetic studies under varying pH/temperature reveal rate dependencies, guiding functionalization strategies.

What strategies are effective in resolving synthetic byproducts or regioisomeric impurities in oxazole synthesis?

Advanced Research Focus
Byproducts often arise from competing cyclization pathways (e.g., 1,3-oxazole vs. isoxazole formation). Chromatographic separation (HPLC with chiral columns) or crystallization in hexane/ethyl acetate mixtures isolates regioisomers. MS/MS fragmentation patterns differentiate isomers, while NOESY NMR identifies spatial proximity of substituents .

How do solvent polarity and proticity affect the compound’s stability and tautomeric equilibrium?

Basic Research Focus
Polar aprotic solvents (DMF, DMSO) stabilize the enol tautomer via hydrogen bonding, while non-polar solvents (hexane) favor the keto form. UV-Vis spectroscopy tracks tautomeric shifts (λmax changes), and computational solvation models (e.g., PCM in Gaussian) predict solvent effects on equilibrium constants .

What role does this compound play in catalytic systems, such as in polymerization?

Advanced Research Focus
Analogous oxazole derivatives act as ligands in vanadium catalysts for ethylene-norbornene copolymerization. The oxazole’s nitrogen and oxygen atoms coordinate to metal centers, modulating catalytic activity. Ligand modifications (e.g., electron-donating groups) enhance thermal stability and monomer incorporation rates .

How can molecular docking studies elucidate the compound’s interaction with biological targets?

Advanced Research Focus
Docking (e.g., AutoDock Vina) identifies binding poses in protein active sites. For example, the oxazole ring’s carbonyl may form hydrogen bonds with serine residues in hydrolases, while the ester group participates in hydrophobic interactions. Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.